N-Benzyl-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXAXHQMCQHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180325 | |
| Record name | N-Benzyl-2-chloroacetamide | |
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Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-06-9 | |
| Record name | N-Benzyl-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-2-chloroacetamide | |
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| Record name | 2564-06-9 | |
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| Record name | N-Benzyl-2-chloroacetamide | |
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| Record name | N-Benzyl-2-chloroacetamide | |
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| Record name | N-Benzyl-2-chloroacetamide | |
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Synthetic Methodologies and Reaction Pathways of N Benzyl 2 Chloroacetamide
Established Synthesis Routes
The most common and well-established method for synthesizing N-Benzyl-2-chloroacetamide is the acylation of benzylamine (B48309) with chloroacetyl chloride. This reaction, a nucleophilic acyl substitution, is widely employed due to its efficiency and straightforward execution.
The primary synthesis involves the reaction of benzylamine with chloroacetyl chloride. researchgate.net In this process, the nucleophilic amine group of benzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen atom yields the final this compound product. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion. researchgate.net
The choice of solvent is critical for reaction efficiency, influencing reactant solubility and reaction kinetics. A variety of organic solvents have been successfully used for this synthesis. Dichloromethane (B109758) (CH₂Cl₂) is frequently employed, often in combination with a base like triethylamine (B128534). researchgate.net Other solvents such as acetone, toluene (B28343), and biphasic systems involving water and an organic solvent like toluene or n-hexane have also been reported. ekb.eggoogle.com The selection of the solvent system often depends on the base used and the desired workup procedure.
Table 1: Solvent Systems in the Synthesis of this compound
| Solvent System | Reactants | Base | Typical Conditions | Source(s) |
|---|---|---|---|---|
| Dichloromethane (dry) | Benzylamine, Chloroacetyl chloride | Triethylamine | Stirring at room temperature | researchgate.net |
| Acetone | Benzylamine, Chloroacetyl chloride | Potassium Carbonate | Stirring for 10 min, then reaction for 2 hours | ekb.eg |
| Toluene/Water | A secondary amine, Chloroacetyl chloride | Sodium Hydroxide (B78521) | Vigorous stirring at room temperature | google.com |
| n-Hexane/Water | A secondary amine, Chloroacetyl chloride | Sodium Carbonate | Vigorous stirring at room temperature | google.com |
Bases are essential in the acylation reaction to neutralize the HCl generated. researchgate.net Without a base, the HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and halting the reaction. Organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH), are commonly used. researchgate.netekb.eggoogle.com The choice of base can influence the reaction medium; for instance, inorganic bases are often used in aqueous or biphasic systems. google.com In some procedures, an excess of the amine reactant itself can serve as the base. researchgate.net
Table 2: Bases Used in the Synthesis of this compound
| Base | Chemical Formula | Role | Typical Solvent | Source(s) |
|---|---|---|---|---|
| Triethylamine | Et₃N | Organic base, HCl scavenger | Dichloromethane | researchgate.net |
| Potassium Carbonate | K₂CO₃ | Inorganic base, HCl scavenger | Acetone | ekb.eg |
| Sodium Hydroxide | NaOH | Inorganic base, HCl scavenger | Toluene/Water | google.com |
This reaction is typically performed under mild conditions. Many procedures report running the reaction at room temperature. researchgate.netekb.eggoogle.com Vigorous stirring is crucial, especially in heterogeneous or biphasic systems, to ensure adequate mixing of the reactants. google.com Reaction times can vary from a few hours to overnight, with progress often monitored by thin-layer chromatography (TLC). ijpsr.info Upon completion, the product is often isolated by precipitation in ice-cold water, followed by filtration, washing, and drying. ijpsr.info Recrystallization from solvents like ethanol (B145695) is a common method for purification. ekb.egijpsr.info
An alternative method for the synthesis of this compound involves the use of an ester of chloroacetic acid, such as ethyl chloroacetate, instead of the more reactive chloroacetyl chloride. ijpsr.info This reaction is an aminolysis of the ester. While generally slower than the reaction with the acyl chloride, it offers an alternative pathway that avoids the use of the highly moisture-sensitive chloroacetyl chloride and the vigorous generation of HCl. In one reported procedure, benzylamine is reacted with ethyl chloroacetate, and the mixture is stirred for an extended period (e.g., 24 hours) to yield the desired product. ijpsr.info
Acylation of Benzylamine with Chloroacetyl Chloride
Derivatization and Subsequent Reactions of this compound
The chemical reactivity of this compound is dominated by the presence of the electrophilic carbon atom attached to the chlorine. The chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile intermediate in organic synthesis.
For example, this compound can react with:
Arylpiperazines to form 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides. sigmaaldrich.com
Imidazole (B134444) to yield N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com
8-Hydroxyquinoline (B1678124) to produce bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate. sigmaaldrich.com
Sodium hydrogen selenide (B1212193) (NaHSe) , which leads to the formation of diorganoselenide compounds. ekb.eg
Furthermore, it can undergo a second acylation to form N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, which can then be used to synthesize cyclic chalcogenide compounds by reacting with reagents like sodium sulfide (B99878) (Na₂S). ekb.eg The amide bond itself can also be a site of reaction, for instance, through enzymatic hydrolysis. researchgate.net
Table 3: Examples of Derivatization Reactions
| Reactant | Product | Reaction Type | Source(s) |
|---|---|---|---|
| Arylpiperazines | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides | Nucleophilic Substitution | sigmaaldrich.com |
| Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | Nucleophilic Substitution | sigmaaldrich.com |
| 8-Hydroxyquinoline | bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate | Nucleophilic Substitution | sigmaaldrich.com |
| Sodium hydrogen selenide | Bis-(N-benzylacetamide) selenide | Nucleophilic Substitution | ekb.eg |
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in this compound serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is the basis for the synthesis of numerous substituted acetamide (B32628) derivatives.
This compound can be reacted with various aryl-substituted piperazines to yield 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides. ijpsr.info This reaction is a key step in the synthesis of compounds with potential antipsychotic activity. The general synthetic route involves the nucleophilic attack of the secondary amine in the piperazine (B1678402) ring on the electrophilic carbon bearing the chlorine atom in this compound.
A typical procedure involves reacting this compound with an appropriate arylpiperazine in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like acetonitrile (B52724). The reaction mixture is typically heated to drive the reaction to completion.
Table 1: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides
| Aryl Substituent | Reagents | Solvent | Conditions | Product |
| Phenyl | This compound, Phenylpiperazine, K₂CO₃, KI | Acetonitrile | Reflux | 2-[4-(Phenyl)piperazin-1-yl]-N-benzylacetamide |
| 2-Methoxyphenyl | This compound, 1-(2-Methoxyphenyl)piperazine, K₂CO₃, KI | Acetonitrile | Reflux | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-benzylacetamide |
| 2-Pyrimidinyl | This compound, 1-(2-Pyrimidinyl)piperazine, K₂CO₃, KI | Acetonitrile | Reflux | 2-[4-(2-Pyrimidinyl)piperazin-1-yl]-N-benzylacetamide |
The reaction of this compound with imidazole results in the formation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide. ijpsr.info This synthesis can be carried out under basic conditions, where the imidazole acts as a nucleophile, displacing the chloride ion. An alternative approach for a similar compound, N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, utilizes microwave irradiation to activate the reaction between N-benzyl-2-hydroxyacetamide and 2-nitroimidazole, suggesting a potential route for the non-nitrated analogue as well. abq.org.br
The synthesis of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate is achieved through the reaction of this compound with 8-hydroxyquinoline. ijpsr.inforesearchgate.netnih.gov The reaction is typically performed in dimethylformamide (DMF) with anhydrous potassium carbonate as a base and a catalytic amount of potassium iodide. researchgate.netnih.gov The mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the hydroxyl group of 8-hydroxyquinoline. researchgate.netnih.gov The resulting product can be precipitated by the addition of water and purified by recrystallization. researchgate.netnih.gov
Table 2: Reaction Conditions for the Synthesis of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature | Reaction Time |
| This compound | 8-hydroxyquinoline | K₂CO₃ | KI | DMF | 100–110 °C | 5 hours |
N-benzyl-2-(diethylamino)acetamide can be synthesized by the reaction of this compound with diethylamine (B46881). This reaction involves the nucleophilic attack of the diethylamine on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a tertiary amine.
This compound readily undergoes nucleophilic substitution with various phenols to form N-benzyl-2-phenoxyacetamide derivatives. For instance, the reaction with 2,4-dichlorophenol (B122985) yields N-Benzyl-2-(2,4-dichlorophenoxy)acetamide. nih.gov This synthesis is typically carried out by refluxing a solution of 2,4-dichlorophenol and this compound in acetonitrile with potassium carbonate as the base. nih.gov After the reaction is complete, the product is isolated by evaporating the solvent, pouring the residue into water, adjusting the pH, and extracting with an organic solvent. nih.gov
Similarly, the reaction with 2-chloro-4-methylphenol (B1207291) under comparable conditions produces N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide. prepchem.com The general applicability of this reaction allows for the synthesis of a wide array of aryloxy-N-benzylacetamides.
Table 3: Synthesis of N-benzyl-2-phenoxyacetamide Derivatives
| Phenol | Base | Solvent | Condition | Product | Yield |
| 2,4-dichlorophenol | K₂CO₃ | CH₃CN | Reflux, 3h | N-Benzyl-2-(2,4-dichlorophenoxy)acetamide nih.gov | 87% nih.gov |
| 2-chloro-4-methylphenol | K₂CO₃ | CH₃CN | Reflux, 3h | N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide prepchem.com | Not specified |
Palladium-Catalyzed Alkynylation with Potassium Alkynyltrifluoroborates
A modern synthetic approach to modify this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology allows for the formation of β,γ-alkynyl amides by reacting this compound with air-stable potassium alkynyltrifluoroborates.
The reaction is catalyzed by a palladium complex, such as the XPhos-Pd-G2 preformed catalyst, in the presence of a base like potassium phosphate. This method is notable for its mild reaction conditions and high yields. The scope of the reaction is broad, accommodating alkynyltrifluoroborates with aryl, straight-chain alkyl, branched alkyl, and benzyl (B1604629) substituents, as well as those containing protected alcohol functionalities. The scalability of this reaction has been demonstrated on a 5.0 mmol scale with a low catalyst loading of 0.5 mol % Pd.
Table 4: Palladium-Catalyzed Alkynylation of this compound with Various Potassium Alkynyltrifluoroborates
| Potassium Alkynyltrifluoroborate | Catalyst | Base | Solvent | Temperature | Product |
| Potassium phenylethynyltrifluoroborate | XPhos-Pd-G2 (1 mol %), XPhos (1 mol %) | K₃PO₄ | Toluene/H₂O | 80 °C | N-benzyl-4-phenyl-3-butynamide |
| Potassium (cyclohexylethynyl)trifluoroborate | XPhos-Pd-G2 (1 mol %), XPhos (1 mol %) | K₃PO₄ | Toluene/H₂O | 80 °C | N-benzyl-4-cyclohexyl-3-butynamide |
| Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate | XPhos-Pd-G2 (1 mol %), XPhos (1 mol %) | K₃PO₄ | Toluene/H₂O | 80 °C | N-benzyl-5,5-dimethyl-3-hexynamide |
Cyclization Reactions to Form Heterocyclic Systems
This compound serves as a versatile precursor in the synthesis of various heterocyclic systems due to the reactive α-chloroacetamide moiety. This functionality allows for nucleophilic substitution followed by intramolecular cyclization, leading to the formation of diverse ring structures.
Formation of 2-Pyridone Derivatives with Acetylacetone (B45752), Ethyl Cyanoacetate (B8463686), Ethyl Acetoacetate (B1235776), and Diethyl Malonate
The reaction of this compound and its derivatives with 1,3-dicarbonyl compounds provides a direct route to highly functionalized 2-pyridone rings. These reactions typically proceed via an initial nucleophilic substitution of the chlorine atom by the enolate of the dicarbonyl compound, followed by an intramolecular condensation and dehydration.
With acetylacetone , the reaction involves the attack of the acetylacetone enolate on the electrophilic carbon of the chloroacetamide. Subsequent intramolecular condensation between one of the carbonyl groups and the amide nitrogen, followed by dehydration, yields the 2-pyridone derivative. This reaction is generally carried out under basic conditions, using reagents like sodium ethoxide or potassium hydroxide, and at elevated temperatures (60-80°C) to ensure good yields, which can range from 70-85%. smolecule.com
The reaction with ethyl acetoacetate follows a similar mechanistic pathway. A base abstracts a proton from the α-carbon of ethyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine in this compound. The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, leading to the formation of the pyridone ring after elimination of ethanol. smolecule.com
When reacting with ethyl cyanoacetate , a related compound, N-benzyl-2-chloro-N-ethylacetamide, undergoes a versatile transformation to produce pyridone derivatives with additional functional diversity. The reaction is initiated by the displacement of the chloride by the ethyl cyanoacetate anion. The cyano group then participates in cyclization through nucleophilic attack by the amide nitrogen. The resulting imine intermediate is subsequently hydrolyzed to form the 2-pyridone ring. smolecule.com Strong bases such as sodium amide or lithium diisopropylamide (LDA) are often employed in aprotic solvents for this transformation. smolecule.com
While specific studies on the direct reaction of this compound with diethyl malonate are not extensively detailed in the provided literature, the general reactivity pattern of 1,3-dicarbonyls suggests a similar pathway. However, the lower reactivity of diethyl malonate compared to acetylacetone or ethyl acetoacetate might necessitate more forcing reaction conditions. nih.gov
| Reactant | General Reaction Conditions | Key Mechanistic Steps | Typical Yield |
|---|---|---|---|
| Acetylacetone | Base (e.g., NaOEt, KOH), 60-80°C, Ethanol or Ethanol-benzene | Enolate formation, Nucleophilic substitution, Intramolecular condensation, Dehydration | 70-85% smolecule.com |
| Ethyl Acetoacetate | Base-catalyzed | Enolate formation, Nucleophilic substitution, Intramolecular cyclization | Not specified |
| Ethyl Cyanoacetate (with N-benzyl-2-chloro-N-ethylacetamide) | Strong base (e.g., NaNH2, LDA), Aprotic solvent (e.g., liquid NH3, DMF) | SN2 displacement, Cyclization involving the cyano group, Imine hydrolysis | 60-75% smolecule.com |
Intramolecular Cyclization under Dehydrating Conditions (e.g., to 2-chloro-1-(4-chlorophenyl)imidazolidin-4-one)
Specific literature detailing the intramolecular cyclization of this compound to 2-chloro-1-(4-chlorophenyl)imidazolidin-4-one under dehydrating conditions was not identified in the reviewed sources. This transformation would hypothetically involve the formation of an imine intermediate from the benzylamine moiety and an external aldehyde or ketone, followed by an intramolecular attack of the amide nitrogen onto the imine carbon. Subsequent steps would be required to form the specified imidazolidinone ring.
Smiles Rearrangement in the Synthesis of N-Alkyl/aryl-6-aminoquinolines
Initially, 6-hydroxyquinoline (B46185) is O-alkylated with this compound in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). koreascience.krresearchgate.netkoreascience.kr This forms the intermediate N-benzyl-2-(quinolin-6-yloxy)acetamide. koreascience.kr This intermediate then undergoes the crucial Smiles rearrangement, followed by hydrolysis, to yield the final N-benzylquinolin-6-amine product. koreascience.krresearchgate.net The reaction conditions are typically optimized by heating the mixture, for instance at 90°C for one hour followed by 150°C for two hours. koreascience.kr
| Starting Material | Reagent | Key Reaction Sequence | Product | Yield |
|---|---|---|---|---|
| 6-Hydroxylquinoline | This compound | O-alkylation, Smiles rearrangement, Hydrolysis | N-Benzylquinolin-6-amine | 68% researchgate.net |
Hydrolysis Reactions of this compound
Enzymatic Hydrolysis (e.g., by CaLB mutants)
This compound can serve as a substrate for enzymatic hydrolysis. Specifically, mutants of Candida antarctica lipase (B570770) B (CaLB) have been studied for their ability to catalyze the hydrolysis of the amide bond in this compound. researchgate.net The hydrolytic activity of these enzyme variants is evaluated to understand the structure-activity relationships within the enzyme's active site. researchgate.net The activity of the mutants is often expressed as an improvement factor compared to the wild-type enzyme. researchgate.net The study of this enzymatic reaction is facilitated by creating three-dimensional quantitative structure-activity relationship (3D-QSAR) models to correlate the structural features of the enzyme's active site with its catalytic efficiency towards this compound. researchgate.net
Formation of Coordination Complexes
While direct formation of coordination complexes with this compound was not detailed, a closely related derivative, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, is used to synthesize cyclic chalcogenide compounds which can then form coordination complexes. ekb.eg In this process, the derivative reacts with sodium chalcogenates (Na₂E, where E = S, Se, Te) to form the corresponding cyclic chalcogenides. ekb.eg For instance, the resulting cyclic telluride can be further reacted to form diiodo derivatives, which are a form of coordination complex. ekb.eg
Optimization of Synthetic Parameters
The synthesis of this compound, a valuable intermediate in various chemical syntheses, is most commonly achieved through the acylation of benzylamine with chloroacetyl chloride. The optimization of synthetic parameters is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters that are typically controlled include the stoichiometric ratio of reactants, reaction temperature, and the subsequent purification techniques employed.
Stoichiometric Ratio Control
The control of the stoichiometric ratio between benzylamine and chloroacetyl chloride is a critical factor in the synthesis of this compound. The reaction involves the nucleophilic attack of the amine group of benzylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct.
In principle, the reaction proceeds in a 1:1 molar ratio. However, in practice, adjustments to this ratio are often necessary to drive the reaction to completion and to account for the reactivity of the reagents. The hydrochloric acid generated during the reaction can protonate the starting benzylamine, rendering it unreactive. To counteract this, a base is typically added to neutralize the acid. Alternatively, an excess of the amine reactant can be used to act as both a reactant and a base.
While specific studies detailing a systematic investigation of stoichiometric ratios for the synthesis of this compound are not extensively documented in the reviewed literature, general principles of acylation reactions suggest that using a slight excess of the amine can be beneficial. In a study on the synthesis of various N-substituted chloroacetamides, it was noted that using an excess of the amine can serve as a base to neutralize the HCl formed, thus driving the reaction forward. researchgate.net For instance, in the synthesis of related N-aryl chloroacetamides, reaction conditions have been optimized using different bases, implying that the stoichiometry of the base relative to the reactants is a key parameter. researchgate.net
In a typical laboratory preparation, equimolar amounts of benzylamine and chloroacetyl chloride might be used in the presence of a separate base, such as pyridine (B92270) or triethylamine, in a 1:1 or slightly greater than 1:1 molar ratio to the chloroacetyl chloride. tandfonline.com If benzylamine itself is to be used as the base, a molar ratio of at least 2:1 (benzylamine to chloroacetyl chloride) would be required.
Table 1: Theoretical Stoichiometric Ratios for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Molar Ratio (Reactant 1:Reactant 2:Base) |
| Benzylamine | Chloroacetyl Chloride | External Base (e.g., Pyridine) | 1 : 1 : 1 |
| Benzylamine | Chloroacetyl Chloride | Benzylamine | 2 : 1 : - |
It is important to note that the optimal stoichiometric ratio can also be influenced by other reaction conditions such as temperature, solvent, and the specific base used.
Temperature Regulation for Minimized Side Reactions
Temperature is a critical parameter in the synthesis of this compound as the reaction between benzylamine and chloroacetyl chloride is highly exothermic. Proper temperature control is essential to minimize the formation of side products and ensure the desired product's high purity.
The primary side reaction of concern is the further reaction of the product, this compound, with the starting material, benzylamine. This can lead to the formation of N,N'-dibenzylglycinamide. Additionally, at elevated temperatures, the highly reactive chloroacetyl chloride can undergo hydrolysis if water is present in the reaction mixture.
To mitigate these side reactions, the synthesis is typically carried out at reduced temperatures. Common practice involves cooling the reaction mixture in an ice bath (0-5 °C) during the addition of chloroacetyl chloride to the solution of benzylamine. ijpsr.info This slow, controlled addition allows for the dissipation of the heat generated and maintains a low reaction temperature, which favors the desired mono-acylation.
Table 2: General Temperature Guidelines for N-acylation Reactions
| Temperature Range | Expected Outcome | Rationale |
| 0-10 °C | High yield of desired product, minimal side products | Controls the exothermic nature of the reaction, reduces the rate of side reactions. |
| Room Temperature | Increased reaction rate, potential for more side products | May be suitable for less reactive amines, but risks lower purity. |
| > Room Temperature | Significant increase in side product formation | Promotes undesired secondary reactions and potential decomposition. |
Therefore, maintaining a low temperature throughout the addition of the acylating agent is a key strategy for the successful synthesis of this compound with high purity.
Purification Techniques (e.g., Recrystallization, Column Chromatography)
After the reaction is complete, the crude this compound product typically requires purification to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. The most common and effective purification techniques are recrystallization and column chromatography. ekb.egwiley-vch.de
Recrystallization
Recrystallization is a widely used method for purifying solid organic compounds. ekb.eg The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should be either highly soluble or insoluble at all temperatures.
For this compound, ethanol is a commonly reported and effective recrystallization solvent. ijpsr.infoekb.eg The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The purified crystals can then be collected by filtration. In some reported syntheses, recrystallization from ethanol has yielded this compound with a melting point of 91-93 °C and in good yield. ijpsr.info Another source reports a melting point of 98 °C after recrystallization. ekb.eg
Table 3: Common Solvents for Recrystallization of this compound and Related Compounds
| Solvent | Rationale | Reported Use |
| Ethanol | Good solubility at high temperature, poor solubility at low temperature. | Widely reported for this compound and related amides. ijpsr.infoekb.eg |
| Chloroform | Used for recrystallization of related organochalcogenide compounds derived from this compound. ekb.eg | May be suitable depending on the impurity profile. |
| Ethanol/Water Mixture | The addition of water as an anti-solvent can induce crystallization. | A common technique for polar organic compounds. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. wiley-vch.dekanto.com.my For this compound, silica (B1680970) gel is a suitable stationary phase due to the polar nature of the amide group. nacalai.commyheplus.com
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is chosen that allows the desired compound to move down the column at a moderate rate, while the impurities either move faster or slower. The polarity of the eluent is adjusted to achieve the desired separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. wiley-vch.de The optimal ratio of these solvents is often determined by preliminary analysis using thin-layer chromatography (TLC).
While specific conditions for the column chromatography of this compound are not detailed in the provided search results, a common starting point would be a mobile phase of hexane/ethyl acetate with an increasing gradient of ethyl acetate.
Table 4: General Parameters for Column Chromatography of this compound
| Parameter | Typical Material/Solvent | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Polar adsorbent that interacts with the amide group. kanto.com.mynacalai.commyheplus.com |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Hexane | A mixture of non-polar and polar solvents to achieve optimal separation. wiley-vch.de |
The choice between recrystallization and column chromatography often depends on the scale of the reaction and the nature of the impurities. Recrystallization is often simpler and more economical for large quantities, while column chromatography offers higher resolution for separating complex mixtures of impurities.
Yield Optimization Strategies
Optimizing the yield of this compound involves a careful consideration of all the synthetic parameters discussed above, as well as the choice of solvent and base.
Solvent Selection
The solvent plays a crucial role in facilitating the reaction by dissolving the reactants and influencing the reaction rate. Aprotic solvents are generally preferred for this type of acylation to avoid reaction with the highly reactive chloroacetyl chloride. Dichloromethane, chloroform, and toluene are commonly used solvents. researchgate.nettaylorandfrancis.com The choice of solvent can also affect the ease of product isolation.
Base Selection
As mentioned earlier, a base is essential to neutralize the hydrochloric acid byproduct. The choice of base can significantly impact the reaction yield. Common bases include tertiary amines like triethylamine and pyridine, or an excess of the starting benzylamine. researchgate.nettandfonline.com Inorganic bases such as potassium carbonate have also been used in the synthesis of related N-aryl chloroacetamides. tandfonline.com The strength and steric hindrance of the base can influence the reaction rate and the formation of side products.
Reaction Time and Monitoring
The reaction time is another important factor. The reaction should be allowed to proceed to completion to maximize the yield. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point at which the starting material has been consumed. ijpsr.info
Work-up Procedure
An efficient work-up procedure is vital for isolating the crude product in high yield before purification. This typically involves washing the organic reaction mixture with water to remove the hydrochloride salt of the base and any water-soluble impurities. Subsequent drying of the organic layer and removal of the solvent provides the crude product.
By systematically optimizing these parameters—stoichiometric ratio, temperature, purification method, solvent, base, and reaction time—the yield of this compound can be maximized. Reported yields for the synthesis of this compound and similar compounds under various conditions often range from good to excellent, with some procedures reporting yields as high as 82%. ekb.eg
Table 5: Summary of Yield Optimization Strategies
| Strategy | Parameter | Recommended Approach | Expected Outcome |
| Reactant Stoichiometry | Benzylamine:Chloroacetyl Chloride | 1:1 with an external base, or 2:1 with benzylamine as the base. | Drives the reaction to completion. |
| Temperature Control | Reaction Temperature | Maintain at 0-10 °C during addition of chloroacetyl chloride. | Minimizes side product formation. |
| Purification | Method Selection | Recrystallization from ethanol for large scale; Column chromatography for high purity. | High purity of the final product. |
| Solvent Choice | Reaction Solvent | Aprotic solvents like dichloromethane or toluene. | Prevents reaction with the acyl chloride. |
| Base Selection | HCl Scavenger | Tertiary amines (e.g., triethylamine) or an excess of benzylamine. | Neutralizes HCl and drives the reaction. |
Biological Activities and Pharmacological Investigations of N Benzyl 2 Chloroacetamide Derivatives
Antimicrobial Efficacy
N-Benzyl-2-chloroacetamide derivatives have demonstrated notable activity against a range of pathogenic microbes. The chemical structure of these compounds, particularly the substituents on the phenyl ring, plays a crucial role in determining their biological effectiveness. nih.gov
Studies have shown that various N-substituted-2-chloroacetamides are effective against Gram-positive bacteria like Staphylococcus aureus. nih.gov For instance, derivatives with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-bromophenyl)-2-chloroacetamide, have been identified as some of the most active compounds against this bacterium. nih.gov Their effectiveness is often less pronounced against Gram-negative bacteria such as Escherichia coli. nih.govnih.gov The difference in activity is attributed to variations in the bacterial cell wall structure. Some benzyl (B1604629) derivatives have shown moderate activity against E. coli and S. aureus, with observed zones of inhibition at concentrations of 100–500 µg/mL. ugm.ac.id
| Derivative Type | Bacterial Strain | Observed Activity |
|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus (Gram-positive) | Effective, particularly halogenated derivatives. nih.gov |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli (Gram-negative) | Less effective compared to Gram-positive bacteria. nih.gov |
| Benzyl benzoate | Staphylococcus aureus | Moderate activity (6.1–9.1 mm inhibition zone at 100–500 µg/mL). ugm.ac.id |
| Benzyl benzoate | Escherichia coli | Moderate activity (5.2–7.0 mm inhibition zone at 100–500 µg/mL). ugm.ac.id |
The antifungal potential of this class of compounds has also been well-documented. Research on 2-chloro-N-phenylacetamide revealed significant activity against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL. nih.govscielo.br Similarly, studies on N-(substituted phenyl)-2-chloroacetamides showed moderate effectiveness against the yeast Candida albicans. nih.gov Other research demonstrated that 2-chloro-N-phenylacetamide could inhibit C. albicans and C. parapsilosis with MICs between 128 and 256 µg/mL, and it was also capable of inhibiting biofilm formation. scielo.br
| Derivative | Fungal Strain | Observed Activity (MIC) |
|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL. scielo.br |
| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective. nih.gov |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 μg/mL. scielo.br |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 μg/mL. scielo.br |
The antimicrobial action of this compound derivatives is believed to stem from their chemical properties. One proposed mechanism involves their high lipophilicity, which enables them to more easily pass through the phospholipid bilayer of microbial cell membranes, leading to disruption. nih.gov This is particularly true for derivatives bearing halogenated phenyl rings. nih.gov For antifungal activity, research suggests a mechanism related to the ergosterol (B1671047) in the fungal cell membrane, indicating that the compounds may interfere with membrane integrity and function. scielo.br
Anticancer Potential
The potential of chloroacetamide derivatives as anticancer agents has been an area of active research. Studies have shown that certain N-benzyl substituted acetamide (B32628) derivatives can inhibit cancer cell proliferation. chapman.edu For example, a series of thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit Src kinase, an enzyme often overactive in various cancers. chapman.edu One 4-fluorobenzylthiazolyl derivative exhibited 64-71% inhibition in the cell proliferation of breast carcinoma (BT-20) and leukemia (CCRF-CEM) cells at a concentration of 50 µM. chapman.edu
Another study focused on 2-chloroacetamides bearing thiazole (B1198619) scaffolds, which exhibited significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua The proposed mechanism for these compounds involves the inhibition of Glutathione (B108866) S-transferase (GST), an enzyme system that cancer cells often use to develop resistance to chemotherapy. uran.ua
| Derivative Type | Cancer Cell Line | Observed Activity |
|---|---|---|
| 4-Fluorobenzylthiazolyl acetamide | Breast Carcinoma (BT-20) | 64-71% inhibition at 50 µM. chapman.edu |
| 4-Fluorobenzylthiazolyl acetamide | Leukemia (CCRF-CEM) | 64-71% inhibition at 50 µM. chapman.edu |
| 2-chloroacetamides with thiazole scaffolds | T-cell Leukemia (Jurkat) | Significant cytotoxic activity. uran.ua |
| 2-chloroacetamides with thiazole scaffolds | Breast Cancer (MDA-MB-231) | Significant cytotoxic activity. uran.ua |
Herbicidal Action
Chloroacetamide compounds are widely utilized in agriculture as pre-emergent herbicides, effective against many annual grasses and certain broadleaf weeds. researchgate.net Their mode of action is highly specific, targeting a critical biochemical pathway in plants.
The primary mechanism of herbicidal action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netekb.egresearchgate.net VLCFAs are crucial components for plant growth, involved in the formation of lipids, proteins, and lignin. researchgate.net Chloroacetamide herbicides specifically inhibit the VLCFA synthase, an enzyme that catalyzes the first step in the elongation of fatty acids. nih.govresearchgate.net The inhibitor molecule binds tightly and often irreversibly to the enzyme, competing with the fatty acid substrate. nih.govresearchgate.net This disruption of VLCFA production leads to a deficiency in essential building blocks, ultimately inhibiting plant growth and development. researchgate.net Studies on chloroacetamide derivatives have demonstrated potent herbicidal activity against various weed species. ekb.egresearchgate.net
| Derivative | Weed Species | Observed Activity (EC₅₀ in mg/L) |
|---|---|---|
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum | 2948. ekb.eg |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | More potent than acetochlor (B104951) standard. ekb.eg |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | More potent than acetochlor standard. ekb.eg |
Effects on Plant Growth and Development
Derivatives of this compound belong to the broader class of chloroacetamide herbicides, which are known for their significant impact on plant growth and development. ukaazpublications.com These compounds primarily function as inhibitors of very-long-chain fatty acid synthesis (VLCFAs). ekb.egresearchgate.net This inhibition disrupts the formation of essential fatty acids required for building biomembranes and other critical cellular components, ultimately leading to plant death. smolecule.com The mechanism involves preventing the elongation of fatty acids, a crucial process for plant survival. ekb.eg
Research has demonstrated that chloroacetamide herbicides can completely inhibit the incorporation of oleic acid into insoluble cell wall fractions at concentrations as low as 1 μM. smolecule.com They specifically interfere with the conversion of oleic acid to longer-chain fatty acids. smolecule.com Additionally, these compounds have been shown to affect protein synthesis, which is inhibited even before the cessation of growth and nucleic acid synthesis. smolecule.com
The herbicidal efficacy of specific this compound derivatives has been evaluated against various weed species. ekb.eg Studies comparing novel synthesized derivatives to the standard herbicide acetochlor have shown promising results. ekb.eg The activity is often measured by the EC₅₀ value, which represents the concentration required to cause a 50% reduction in a measured parameter, such as chlorophyll (B73375) content. ekb.eg For example, certain halogenated N-benzyl chloroacetamide derivatives have shown potent activity against weeds like Anagallis arvensis (a broadleaf weed) and Lolium temulenum (a narrow-leaf weed). researchgate.netekb.eg
| Compound Name | Target Weed | Activity Metric (EC₅₀) | Finding |
|---|---|---|---|
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Lolium temulentum | 2948 mg/L | Demonstrated potent activity against this grass weed. ekb.eg |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Broadleaf and grass weeds | Lower than standard herbicide acetochlor | Characterized as a highly potent agent against tested weeds. ekb.egekb.eg |
Enzyme Inhibition and Modulation
Derivatives of N-benzylacetamide have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE), enzymes critical in the pathology of neurodegenerative diseases like Alzheimer's. abq.org.br Some N-benzylated compounds have shown significant inhibitory activity. For instance, the N-benzylated tetrahydroprotoberberine alkaloids (7R,13aS)-7-benzylstepholidine and its epimer (7S,13aS)-7-benzylstepholidine were identified as the most active inhibitors in a screening assay, with activities close to the reference drug galantamine. nih.gov
Kinetic studies revealed that these compounds act as non-competitive inhibitors of AChE. nih.gov Further investigations into structurally related peptoids, specifically N–benzyl–2–(N–benzylamido)acetamide (NBNBA) derivatives, found that they were highly selective inhibitors of butyrylcholinesterase (BChE), a related enzyme, with moderate activity against AChE. abq.org.br The most active of these peptoid compounds were found to be competitive inhibitors of BChE. abq.org.br This suggests that the N-benzylacetamide scaffold can be modified to achieve selectivity between these two important enzymes. abq.org.br
| Compound | Enzyme | Inhibition (IC₅₀ µM) | Type of Inhibition |
|---|---|---|---|
| (7R,13aS)-7-benzylstepholidine | AChE | 40.6 ± 1 | Non-competitive nih.gov |
| (7S,13aS)-7-benzylstepholidine | AChE | 51.9 ± 1 | Non-competitive nih.gov |
| NBNBA Peptoid Derivative 5a | BChE | 28 | Competitive abq.org.br |
| NBNBA Peptoid Derivative 5d | BChE | 40 | Competitive abq.org.br |
Beta-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease because it is one of the enzymes responsible for the formation of amyloid-β (Aβ) peptides. nih.govmdpi.commdpi.com The inhibition of BACE-1 is a key strategy to reduce the production of these neurotoxic peptides. nih.gov Research efforts have focused on developing dual inhibitors that can target both BACE-1 and acetylcholinesterase (AChE) simultaneously, which may offer a more effective therapeutic approach. mdpi.com
While specific studies focusing solely on this compound derivatives as BACE-1 inhibitors are not extensively detailed in the provided literature, broader screening campaigns have identified small molecules capable of dual inhibition. In one such study, compounds were identified that inhibited both AChE with IC₅₀ values between 4–7 μM and BACE-1 with IC₅₀ values between 50–65 μM. mdpi.com This demonstrates that small molecule scaffolds can be optimized to effectively inhibit both enzymes. Phlorotannins from the seaweed Ecklonia cava, for example, have demonstrated potent dual inhibitory effects on both BACE1 and AChE, with compounds like 8,8′-bieckol showing IC₅₀ values of 1.62 µM for BACE1. mdpi.com These findings support the continued investigation of scaffolds like N-benzylacetamide for the development of dual-target inhibitors for Alzheimer's disease.
This compound serves as a key reference substrate in the study of enzyme promiscuity, particularly the amidase activity of lipases. researchgate.net Lipases, such as Lipase (B570770) B from Candida antarctica (CaLB), primarily catalyze the hydrolysis of esters, but they can also exhibit secondary, or "promiscuous," activity by hydrolyzing amide bonds. researchgate.netmdpi.com The ability of CaLB to catalyze the hydrolysis of the amide bond in this compound is used as a benchmark to screen for and engineer enhanced amidase functionality in these enzymes. researchgate.net
Studies have shown that the amidase activity of CaLB is highly dependent on the specific structural features of the substrate. researchgate.net Research using a variety of amides has demonstrated that the rate of hydrolysis is strongly influenced by the length of the acyl chain and the substituents on the aromatic amine part of the molecule. researchgate.net Benzylamides, including this compound, are among the substrates that show the highest initial reaction rates for hydrolysis by CaLB. researchgate.net This makes the compound an excellent tool for constructing mathematical and 3D-QSAR models to correlate an enzyme's structure with its ability to catalyze the hydrolysis of a model amide, thereby guiding further protein engineering efforts.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For N-benzylacetamide derivatives, these studies have been crucial in optimizing their therapeutic potential. A quantitative structure-activity relationship (QSAR) study on a series of 35 α-substituted acetamido-N-benzylacetamide derivatives evaluated their anticonvulsant activity. researchgate.net This analysis used computational methods to correlate 31 different topological, electronic, and physicochemical properties with the compounds' ability to suppress seizures. researchgate.net
The resulting QSAR model successfully elucidated the key structural features required for activity, leading to the synthesis of new compounds with significant anticonvulsant effects. researchgate.net This highlights the importance of the N-benzylacetamide core as a pharmacophore. SAR studies have also shown that biological activity is highly sensitive to the nature and position of substituents on the phenyl ring. nih.gov Factors such as lipophilicity, which is influenced by substituents, play a critical role in a molecule's ability to permeate biological membranes and reach its target. nih.gov
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of this compound derivatives can significantly modulate their biological activity. Halogenation often increases the lipophilicity of a compound, which can enhance its ability to cross phospholipid cell membranes and improve its bioavailability and efficacy. nih.gov
In a study of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated para-substituted phenyl ring were among the most potent antimicrobial agents. nih.gov Specifically, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides showed high activity. nih.gov This enhanced effect was attributed to their increased lipophilicity, allowing for more rapid passage through the cell membrane to reach their intracellular targets. nih.gov The position of the halogen on the phenyl ring also plays a role, with different positional isomers exhibiting varied levels of activity against different microbial strains. nih.gov This underscores the utility of halogenation as a strategic tool in medicinal chemistry to fine-tune the pharmacological profile of this compound derivatives. ukaazpublications.com
| Compound Name | Key Structural Feature | Observed Effect |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Halogen (Chlorine) at para-position | High antimicrobial activity due to increased lipophilicity. nih.gov |
| N-(4-fluorophenyl)-2-chloroacetamide | Halogen (Fluorine) at para-position | High antimicrobial activity due to increased lipophilicity. nih.gov |
| N-(3-bromophenyl)-2-chloroacetamide | Halogen (Bromine) at meta-position | High antimicrobial activity due to increased lipophilicity. nih.gov |
| N-(4-hydroxyphenyl)-2-chloroacetamide | Hydroxyl group at para-position | Showed the lowest lipophilicity in the series. nih.gov |
Influence of Substituent Groups on Biological Activity
The biological activity of this compound derivatives is significantly modulated by the nature and position of substituent groups on the molecule's aromatic rings or side chains. Research across various therapeutic areas, including antimicrobial, anticonvulsant, and anticancer applications, has established clear structure-activity relationships (SAR).
In the realm of antimicrobial agents, the lipophilicity and electronic properties of substituents on the phenyl ring play a crucial role. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that their efficacy against bacterial and fungal strains varies with these substitutions. nih.gov For instance, derivatives bearing a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, N-(4-fluorophenyl)-2-chloroacetamide, and N-(3-bromophenyl)-2-chloroacetamide, were identified as highly active. nih.gov Their enhanced lipophilicity is believed to facilitate easier passage through the phospholipid bilayer of microbial cell membranes. nih.gov The position of the substituent is also critical, explaining why some derivatives exhibit greater potency against Gram-negative bacteria compared to Gram-positive bacteria or yeasts like Candida albicans. nih.gov
Similarly, in the development of anticonvulsant agents, specific substitutions are key to potency. A study on N-benzyl-2-acetamidopropionamide derivatives confirmed that placing a small, substituted heteroatom moiety at a specific distance from the C(2) site is a critical feature for maximal activity. nih.gov The investigation involved synthesizing derivatives with various heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) position. nih.gov Oxygen-substituted derivatives, particularly N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide, demonstrated highly potent anticonvulsant effects in preclinical models, with potencies comparable to the established drug phenytoin. nih.gov
The influence of substituents is also evident in the anticancer activity of N-benzylacetamide derivatives targeting specific cellular proteins. In a series of compounds designed as Src kinase inhibitors, substitutions on the N-benzyl group were evaluated. chapman.edu The unsubstituted N-benzyl derivative itself showed potent inhibition of c-Src kinase in cellular assays. chapman.edu The introduction of a 4-fluoro substituent on the benzyl ring resulted in a derivative that exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cell lines. chapman.edu This highlights how even subtle changes, like the addition of a single halogen atom, can modulate the cytostatic activity of these compounds. chapman.edu
Table 1: Influence of Substituent Groups on Biological Activity of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.
| Derivative Class | Substituent Group/Position | Observed Biological Activity | Key Finding | Source |
|---|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Halogens (Cl, F, Br) at para- or meta-positions | Antimicrobial (antibacterial, antifungal) | Increased lipophilicity enhances membrane permeability and activity. | nih.gov |
| N-benzyl-2-acetamidopropionamides | Methoxy/Ethoxy at C(3) position | Anticonvulsant | Oxygen-containing heteroatom substituents at C(3) confer high potency. | nih.gov |
| Thiazolyl N-benzyl-acetamides | Unsubstituted N-benzyl | Src Kinase Inhibition | The parent N-benzyl group is a potent inhibitor in cellular assays. | chapman.edu |
| Thiazolyl N-benzyl-acetamides | 4-Fluoro on N-benzyl group | Anticancer (cell proliferation inhibition) | Fluorine substitution enhances inhibition of breast cancer and leukemia cell growth. | chapman.edu |
Mechanistic Studies of Biological Action
Molecular Targets and Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, thereby modulating key cellular pathways. Research has identified several proteins and enzymes that serve as direct targets for these compounds.
One of the primary molecular targets identified for this class of compounds is the non-receptor tyrosine kinase, Src. chapman.edu Src kinase is a crucial component of signal transduction pathways that regulate cell proliferation, differentiation, survival, and migration. Certain thiazolyl N-benzyl-substituted acetamide derivatives have been developed as highly selective, non-ATP competitive inhibitors that target the substrate-binding site of Src. chapman.edu By inhibiting Src, these compounds can disrupt the downstream signaling cascades that contribute to the growth and survival of cancer cells. chapman.edu
Another well-defined molecular target is butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter metabolism. abq.org.br A series of N–benzyl–2–(N–benzylamido)acetamide peptoids were synthesized and evaluated as cholinesterase inhibitors. Several of these compounds demonstrated high selectivity for BChE over the related enzyme acetylcholinesterase (AChE). abq.org.br Inhibition of BChE is considered a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.
In the context of their antimicrobial action, N-substituted chloroacetamides are thought to exert their effects by binding to active sites on essential receptors or enzymes within bacterial and fungal cells. nih.gov While the exact targets are diverse and depend on the specific pathogen, the mechanism is driven by the chemical structure of the chloroacetamide derivative, which allows for specific intermolecular interactions that disrupt critical microbial functions. nih.gov
Interaction with Enzymes and Proteins
The interaction of this compound derivatives with their target enzymes and proteins is often characterized by high specificity and, in some cases, a defined mode of inhibition.
For derivatives targeting butyrylcholinesterase (BChE), kinetic studies have elucidated a competitive inhibition mechanism. abq.org.br This indicates that the compounds bind to the active site of the BChE enzyme, thereby preventing the substrate (butyrylthiocholine) from binding and being hydrolyzed. Molecular docking studies have further supported this finding by proposing specific binding modes and molecular interactions within the active site of BChE, which helps to explain the observed selectivity for BChE over AChE. abq.org.br
In the case of Src kinase inhibition, the interaction is also highly specific. Derivatives like KX2-391, an N-benzyl-acetamide compound, function as non-ATP competitive inhibitors that target the peptide substrate binding site. chapman.edu This is a distinct mechanism from many other kinase inhibitors that compete with ATP for binding. By occupying the substrate-binding pocket, these compounds prevent Src from phosphorylating its downstream protein targets, effectively blocking its biological function. chapman.edu
The interaction is not limited to inhibition. The parent compound, this compound, can also act as a substrate for certain enzymes. It has been used as a reference substrate to measure the amidase activity of enzymes like the lipase B from Candida antarctica (CaLB), which can catalyze the hydrolysis of the amide bond in the molecule. researchgate.net
Irreversible Binding Complex Formation
A key mechanistic feature of the chloroacetamide functional group is its nature as a reactive electrophile, which enables it to form covalent, and therefore often irreversible, bonds with nucleophilic residues on biological targets. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the chloroacetyl group, where the chlorine atom is a good leaving group that can be easily displaced by nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.netacs.org
This reactivity allows chloroacetamides to function as irreversible inhibitors. Upon binding to the target protein, the electrophilic carbon of the chloroacetyl moiety is positioned to react with a nearby nucleophilic amino acid side chain (e.g., cysteine, lysine, or histidine). This reaction forms a stable covalent adduct, leading to the irreversible inactivation of the protein. Studies comparing the reactivity of various electrophiles have shown that chloroacetamide readily reacts with glutathione (GSH), a model biological nucleophile, and can label a multitude of proteins within a cellular environment. acs.org This capacity for covalent bond formation is a powerful tool for achieving potent and sustained target inhibition, as the biological effect is not easily reversed by dissociation of the compound.
Computational and Theoretical Studies on N Benzyl 2 Chloroacetamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding affinity and interaction patterns of a ligand, such as N-Benzyl-2-chloroacetamide, with a target protein's active site.
Molecular docking studies on chloroacetamide derivatives have been conducted to estimate their binding affinities against a range of biological targets. The binding affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
Very Long-Chain Fatty Acid Synthases (VLCFAs): In the context of herbicidal activity, the primary target for chloroacetamides is the inhibition of Very Long-Chain Fatty Acid Synthases (VLCFAs). researchgate.netekb.eg Molecular docking studies on several novel chloroacetamide derivatives showed favorable binding convergence with the active sites of VLCFAs. researchgate.net The docking energies for these derivatives ranged from -5.32 to -6.92 kcal/mol, which were comparable to or better than the standard herbicide acetochlor (B104951) (-6.26 kcal/mol). researchgate.net
Bacterial and Fungal Proteins: The antimicrobial potential of chloroacetamide scaffolds has been investigated through docking simulations. A study on N-benzyl-2,2,2-trifluoroacetamide, a structurally related compound, showed low docking energy against bacterial AmpC beta-lactamase and fungal lanosterol (B1674476) 14 alpha-demethylase (CYP51), which are key enzymes for these microbes. researchgate.net This suggests that the N-benzyl acetamide (B32628) core can be a starting point for designing novel antimicrobial agents. researchgate.net
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the central nervous system and a target for Alzheimer's disease therapies. While direct docking studies on this compound are not extensively documented, research on related structures provides insight. Molecular docking is a standard method to predict the binding modes of potential inhibitors within the AChE active site. nih.govthepharmajournal.com Such studies help in understanding how modifications to the core structure could lead to effective AChE inhibition. acs.org
The table below summarizes the binding affinities of various chloroacetamide derivatives against different protein targets as predicted by molecular docking simulations.
| Target Protein | Compound Type | Predicted Binding Energy (kcal/mol) |
| VLCFAs (PDB ID: 2UXW) | Chloroacetamide Derivative 1 | -5.32 |
| VLCFAs (PDB ID: 2UXW) | Chloroacetamide Derivative 2 | -6.92 |
| VLCFAs (PDB ID: 2UXW) | Acetochlor (Reference) | -6.26 |
| Acetylcholinesterase | Thiazoloindazole Derivatives | - |
Data sourced from studies on various N-substituted chloroacetamide derivatives. researchgate.net
Beyond predicting binding energy, docking simulations provide detailed insights into the specific molecular interactions between the ligand and the amino acid residues of the protein's active site. These interactions are critical for the stability of the ligand-protein complex.
In studies of chloroacetamide derivatives with VLCFAs, the binding was stabilized by a combination of hydrogen bonds and van der Waals forces. researchgate.net Similarly, the mild electrophilic nature of chloroacetamides allows them to potentially react with cysteine and histidine residues in protein active sites, forming covalent bonds. researchgate.net For acetylcholinesterase inhibitors, crucial interactions often include π-π stacking with aromatic residues like tryptophan (e.g., Trp84, Trp286) and hydrogen bonds with residues such as histidine (e.g., His447) within the enzyme's active site. nih.gov Covalent docking studies on other chloroacetamide fragments have confirmed their ability to form covalent bonds with cysteine residues in target proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
QSAR and 3D-QSAR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A 3D-QSAR model was specifically constructed to analyze the hydrolysis of this compound by the enzyme Lipase (B570770) B from Candida antarctica (CaLB). researchgate.net This study used GRID mapping of the enzyme's active site to generate Molecular Interaction Fields (MIFs), which describe electrostatic and geometrical features. researchgate.net These MIFs were then used as descriptors in a Partial Least Squares (PLS) analysis to build a predictive model. The resulting model successfully correlated the structural features of enzyme mutants with their catalytic activity on this compound, demonstrating the ability to discriminate between poor and effective enzyme variants in silico. researchgate.net
Furthermore, QSAR analyses have been applied to broader series of N-(substituted phenyl)-2-chloroacetamides to predict their antimicrobial potential. nih.govnih.govsrce.hr These studies utilized cheminformatics prediction models like Molinspiration, SwissADME, and PreADMET to calculate molecular descriptors related to physicochemical properties and pharmacokinetics. nih.govnih.govsrce.hr The results confirmed that biological activity varies significantly with the type and position of substituents on the phenyl ring, with factors like high lipophilicity contributing to the activity of halogenated derivatives. nih.govnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Studies
ADME studies predict the pharmacokinetic properties of a compound, which are essential for its development as a potential therapeutic agent. These predictions are often made using computational models based on a compound's structure.
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system. In silico models predict BBB permeability based on physicochemical properties. A LogBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates it is largely excluded from the brain. frontiersin.org
In a comprehensive study of N-(substituted phenyl)-2-chloroacetamides, ADME properties were predicted using platforms like SwissADME and PreADMET. nih.govnih.govresearchgate.net These tools analyze parameters like polarity and molecular size to estimate BBB permeation. While specific LogBB values for this compound are not detailed in these studies, the methodologies are well-established for predicting the potential of related compounds to access the central nervous system. researchgate.netnih.govnih.gov
Aqueous solubility is a key factor influencing a drug's absorption and distribution. Computational tools can predict solubility based on a molecule's structure. The predicted partition coefficient (LogP) is often used as an indicator of lipophilicity and solubility. For this compound, the computed XLogP3 value is 1.8, suggesting moderate lipophilicity. nih.gov QSAR studies on related chloroacetamides have also utilized various software to predict solubility and lipophilicity, confirming that these properties are highly dependent on the specific substitutions made to the core structure. nih.govnih.gov
The table below presents computationally predicted ADME-related properties for this compound and related compounds.
| Property | Predicted Value/Characteristic | Method/Source |
| Lipophilicity (XLogP3) | 1.8 | PubChem nih.gov |
| BBB Permeation | Varies with substitution | SwissADME/PreADMET nih.govnih.gov |
| Aqueous Solubility | Dependent on lipophilicity | QSAR Models nih.govnih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular properties and reaction mechanisms.
The hydrolytic stability of this compound is a crucial aspect of its chemical reactivity. The hydrolysis of chloroacetamides can proceed through different pathways, primarily a bimolecular nucleophilic substitution (SN2) reaction, which results in the substitution of the chloride ion with a hydroxide (B78521) ion, or through amide cleavage. scielo.brresearchgate.net DFT calculations are instrumental in elucidating the preferred reaction mechanism by determining the activation energies for the transition states of each potential pathway.
While specific DFT calculations for the activation energies of this compound hydrolysis are not extensively detailed in the available literature, the general approach involves modeling the reaction pathway in the presence of water or hydroxide ions. The transition state structures for both the SN2 and amide cleavage pathways would be located, and their energies calculated. The pathway with the lower activation energy would be the kinetically favored one. The stability of the amide bond is significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons. scielo.br
A computational study on the enzyme-catalyzed hydrolysis of this compound utilized the GRID program to analyze the interaction energies between the molecule and the enzyme's active site. scielo.br This study focused on creating a Quantitative Structure-Activity Relationship (QSAR) model to understand how mutations in the enzyme affect its catalytic activity towards this compound. scielo.br The research employed molecular interaction fields to describe the active site's micro-environment and its role in stabilizing the transition state of the hydrolysis reaction. scielo.br
Table 1: Probes Used in the Computational Analysis of Enzyme-Catalyzed Hydrolysis of this compound scielo.br
| Probe | Description |
| WATER | Describes and quantifies dipolar interactions and hydrogen bond formation. |
| DRY | Describes hydrophobic interactions. |
| O:: | Represents a H-bond acceptor (carbonylic oxygen) and accounts for interactions with H-bond donors. |
| N1 | Represents a H-bond donor group and describes interactions with H-bond acceptors. |
This table is based on a study of the enzyme-catalyzed hydrolysis and does not represent a direct DFT calculation of the uncatalyzed hydrolysis of this compound.
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wikipedia.orgnih.gov It provides a localized, Lewis-like picture of the bonding in a molecule, which can reveal important details about its electronic structure and reactivity. wikipedia.org
For this compound, NBO analysis would be employed to understand the electronic effects of the benzyl (B1604629) and chloroacetyl groups on the amide linkage. A key feature of amides is the delocalization of the nitrogen lone pair into the carbonyl group's antibonding π* orbital, which gives the C-N bond a partial double bond character. scielo.br NBO analysis can quantify the stabilization energy associated with this n → π* interaction.
The analysis involves examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization.
In a computational study of a related compound containing a dichlorobenzyl group, NBO analysis identified a significant stabilization energy of 40.25 kJ/mol from the donation of a nitrogen lone pair to an antibonding σ* orbital within the ring structure, which enhances delocalization. asianresassoc.org While this is not this compound, it illustrates the type of electronic stabilization that NBO analysis can reveal.
Table 2: Key Donor-Acceptor Interactions Expected in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | Value not available | Amide Resonance |
| σ (C-H) | σ* (C-Cl) | Value not available | Hyperconjugation |
| σ (C-C) | σ* (N-C) | Value not available | Hyperconjugation |
Specific E(2) values for this compound are not available in the cited literature. This table represents the types of interactions that would be analyzed.
Conformational Analysis and Torsion Angles
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.
For this compound, key rotational degrees of freedom include the rotation around the C-N amide bond and the bonds connecting the benzyl group and the chloroacetyl group to the amide nitrogen. The rotation around the amide bond is typically hindered due to its partial double bond character, leading to the possible existence of cis and trans isomers (also referred to as E/Z isomers). scielo.br DFT calculations are a valuable tool for determining the relative energies of these conformers and the energy barriers for their interconversion. scielo.brnih.gov
A study on the conformational behavior of a similar molecule, N-benzyl-N-(furan-2-ylmethyl)acetamide, using DFT calculations, identified nine stable rotamers. scielo.br This suggests that this compound is also likely to have a complex conformational landscape.
The geometry of the conformers is defined by their torsion angles. While a detailed conformational analysis of this compound is not available, a crystal structure of the related compound N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provides some insight into the possible torsion angles. wikipedia.org
Table 3: Selected Torsion Angles from a Crystal Structure of a Related Compound
| Compound | Torsion Angle | Value (°) |
| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N1—C9—C10—C11 | -58.8 (3) |
| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | C2—C1—C7—C8 | 65.0 (2) |
Data from the crystal structure of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. wikipedia.org These values provide an example of the molecular conformation in a related solid-state structure.
Applications and Potential Therapeutic Development
Intermediate in the Synthesis of Complex Molecules
N-Benzyl-2-chloroacetamide is a foundational component in multi-step synthetic pathways aimed at producing high-value chemical compounds.
In the pharmaceutical industry, this compound is employed in the creation of various biologically active molecules. It is a key starting material for the synthesis of a class of compounds known as 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides. The synthesis involves reacting this compound with an appropriate arylpiperazine to form the final product. This reaction provides a straightforward method for producing a library of potential drug candidates.
Beyond these specific piperazine (B1678402) derivatives, the compound is also used to prepare other molecules with potential therapeutic applications, such as:
bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate
N-Benzyl-2-(1H-imidazol-1-yl)acetamide
A related compound, N-(2-Benzylphenyl)-2-Chloroacetamide, serves as a critical intermediate in the synthesis of Epinastine and its derivatives, highlighting the importance of the chloroacetamide scaffold in medicinal chemistry. innospk.com
The chloroacetamide class of compounds has established applications in the agricultural sector, particularly as herbicides. ijpsr.inforesearchgate.net For instance, (S)-metolachlor is a widely used herbicide from this chemical family. researchgate.net Research has indicated that N-substituted chloroacetamide derivatives can be developed as new bioactive agents for use as herbicides. ijpsr.info The reactivity of the chloroacetamide group allows for the synthesis of molecules that can interfere with biological pathways in weeds, preventing their growth. ekb.eg
Development of New Therapeutic Agents
The N-benzylacetamide scaffold is a recurring motif in a variety of compounds being investigated for therapeutic purposes, ranging from fighting infections to treating complex neurological disorders.
Research has demonstrated that N-substituted chloroacetamide derivatives possess significant antimicrobial properties. ijpsr.infonih.gov Studies involving the screening of synthesized chloroacetamides, including this compound, have shown them to exhibit excellent antibacterial and antifungal activity. ijpsr.info This has led to the suggestion that these compounds could be utilized as disinfectants. ijpsr.info The biological activity of chloroacetamides is largely attributed to their chemical structure, which allows them to interact with active sites on bacterial and fungal receptors. nih.gov The versatility of the chloroacetamide intermediate allows for the synthesis of various derivatives, such as bis-sulfide compounds, which have shown potent activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za
A significant area of research has focused on using this compound to synthesize potential atypical antipsychotic drugs. A series of compounds, 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, were synthesized with the goal of developing new treatments for schizophrenia. researchgate.net The synthesis involves a key step where this compound is treated with various arylpiperazines.
The resulting compounds were evaluated for their antipsychotic activity. nih.gov Among the synthesized derivatives, compound 3b , 2-[4-(2-Methoxyphenyl) piperazin-1-yl]-N-benzylacetamide, emerged as a promising lead compound with a potential atypical antipsychotic-like profile. These studies underscore the importance of this compound as a scaffold for generating novel central nervous system agents. researchgate.net
| Compound ID | Aryl Substituent | Systematic Name |
|---|---|---|
| 3a | Phenyl | 2-[4-(Phenyl) piperazin-1-yl]-N-benzylacetamide |
| 3b | 2-Methoxyphenyl | 2-[4-(2-Methoxyphenyl) piperazin-1-yl]-N-benzylacetamide |
| 3c | 3-Methoxyphenyl | 2-[4-(3-Methoxyphenyl) piperazin-1-yl]-N-benzylacetamide |
| 3d | 4-Methoxyphenyl | 2-[4-(4-Methoxyphenyl) piperazin-1-yl]-N-benzylacetamide |
| 3g | 2-Chlorophenyl | 2-[4-(2-Chlorophenyl) piperazin-1-yl]-N-benzylacetamide |
A selection of potential antipsychotic agents synthesized from this compound, as described in scientific literature. researchgate.net
The development of treatments for neurodegenerative conditions like Alzheimer's disease (AD) is a major focus of pharmaceutical research. abq.org.br One therapeutic strategy involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). abq.org.brnih.gov Derivatives of N-benzylacetamide have been investigated for this purpose.
In one study, a series of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids were synthesized and evaluated as cholinesterase inhibitors. abq.org.br Two of the synthesized compounds showed high selectivity for inhibiting butyrylcholinesterase, with IC50 values of 28 and 40 μM, respectively. abq.org.br Kinetic studies revealed that these compounds act as competitive inhibitors of the enzyme. abq.org.br Similarly, other research has focused on N-benzyl benzamide (B126) and N-benzylpiperidine derivatives as potent and selective inhibitors of BChE, suggesting a potential therapeutic strategy for advanced Alzheimer's disease. nih.govnih.gov These findings highlight the potential of scaffolds derived from or related to this compound in the design of new agents to combat neurodegenerative diseases. nih.gov
Antiparasitic Agents (e.g., against Chagas disease)
Current scientific literature available through extensive searches does not provide evidence of this compound being investigated or used as an antiparasitic agent against Trypanosoma cruzi, the parasite that causes Chagas disease. Research into new treatments for Chagas disease is ongoing and focuses on various novel compounds, but this compound is not prominently featured in these studies.
Agricultural Applications (Herbicides)
This compound belongs to the chloroacetamide class of chemical compounds, a group widely recognized for its herbicidal properties. researchgate.netresearchgate.net Chloroacetamides are one of the most extensively used groups of herbicides globally, primarily for controlling annual grass weeds and some small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton. researchgate.net
The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net VLCFAs are essential components for plant growth, required for forming lipids, proteins, and lignin. By disrupting the production of these fatty acids, the herbicides inhibit early seedling growth, particularly affecting emerging shoots, ultimately leading to the death of the susceptible weed. cambridge.orgfbn.com These herbicides are typically applied to the soil before weeds emerge (pre-emergence). cambridge.org While specific herbicidal efficacy studies for this compound are not detailed in the available research, its structural classification places it within this potent class of agricultural chemicals.
Table 1: Examples of Chloroacetamide Herbicides and Their Applications
| Herbicide Name | Common Crop Applications | Primary Weeds Controlled |
|---|---|---|
| Acetochlor (B104951) | Corn, Soybeans | Annual grasses (e.g., foxtail), some broadleaf weeds |
| Metolachlor | Corn, Soybeans, Cotton | Annual grasses (e.g., crabgrass), yellow nutsedge |
| Alachlor | Corn, Soybeans, Peanuts | Annual grasses, certain broadleaf weeds |
| Butachlor | Rice | Annual grasses and sedges |
Reference Standard in Drug Development
In the highly regulated field of pharmaceutical development and manufacturing, reference standards are materials of established purity and identity that serve as a benchmark for analytical tests. This compound is available as a chemical reference material, indicating its use in this critical function. lgcstandards.com A reference standard is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.
Analytical Method Development and Validation
The development of robust analytical methods is a cornerstone of pharmaceutical science. A reference standard of this compound is used to develop and validate methods for its identification and quantification. For instance, if this compound is a process intermediate or a potential impurity in the synthesis of an active pharmaceutical ingredient (API), a validated method is required to detect and measure it.
During validation, the reference standard is used to confirm the method's performance characteristics, including:
Specificity: The ability of the method to accurately measure the analyte without interference from other components like impurities or degradation products.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. scielo.br
Traceability against Pharmacopeial Standards
Traceability is a fundamental requirement in pharmaceutical analysis. It ensures that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons. Using a well-characterized this compound reference standard from a reputable supplier provides this traceability. lgcstandards.com
This allows different laboratories and manufacturing sites to obtain consistent and comparable results, as their measurements are anchored to the same benchmark. This is crucial for regulatory compliance with pharmacopeias (such as the United States Pharmacopeia - USP) and for submissions to health authorities like the FDA, ensuring that the analytical data is reliable, accurate, and reproducible.
Advanced Research Topics and Emerging Trends
Chiral Synthesis and Enantio-enriched Derivatives
While N-Benzyl-2-chloroacetamide is an achiral molecule, its core structure is a valuable scaffold for the synthesis of chiral molecules and enantio-enriched derivatives. nih.gov The field of asymmetric synthesis leverages precursors and derivatives of N-benzylamine and chloroacetamide to construct complex stereocenters.
Research in this area focuses on two main strategies:
Modification of the Benzyl (B1604629) Group: Catalytic processes can create chirality on the benzyl fragment. For instance, palladium(II)-catalyzed enantioselective C-H cross-coupling has been used for the kinetic resolution of benzylamines, providing access to both chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity. chu-lab.org These chiral amines can then be acylated with chloroacetyl chloride to yield chiral this compound derivatives.
Reactions at the Acetamide (B32628) Moiety: The reactive C-Cl bond allows for substitution reactions with chiral nucleophiles, attaching a stereocenter to the acetamide portion of the molecule. Furthermore, asymmetric cross-coupling reactions, such as those employing Ni/photoredox dual catalysis, have been developed to synthesize chiral N-benzylic heterocycles from related precursors, demonstrating a pathway to enantioenriched products. nih.gov
These approaches are critical in medicinal chemistry, where the specific three-dimensional arrangement of a molecule (stereochemistry) is often crucial for its biological activity and efficacy.
Solid-State Chemistry and Biomarkers
The study of this compound in the solid state reveals important information about its molecular conformation and intermolecular interactions, which are governed by hydrogen bonding and crystal packing. While the specific crystal structure of the parent compound is a subject of ongoing investigation, analysis of closely related derivatives like N-benzyl-2-chloro-N-(p-tolyl) acetamide provides significant insights. researchgate.net X-ray crystallography of such derivatives elucidates key structural parameters, including bond lengths, bond angles, and torsion angles, which dictate the molecule's shape and packing in the crystalline lattice. researchgate.net
| Parameter | Description | Significance |
| Hydrogen Bonding | The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. | Dictates the formation of chains, sheets, or other supramolecular assemblies in the solid state. |
| π-π Stacking | The benzyl group's aromatic ring can participate in π-π stacking interactions with adjacent molecules. | Contributes to the stability and density of the crystal structure. |
| Conformation | The relative orientation of the benzyl and chloroacetamide groups can vary. | Influences the overall molecular shape and how molecules fit together in a crystal. |
In the context of biomarkers , the chloroacetamide functional group is of particular interest. Chloroacetamides are known electrophilic "warheads" that can form covalent bonds with nucleophilic residues in proteins, most notably cysteine. This reactivity is the basis for their use in activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function in complex biological systems. By designing probes based on the N-benzylacetamide scaffold, researchers can target specific classes of enzymes. The covalent labeling of these enzymes allows for their isolation and identification, potentially revealing new biomarkers for disease states. rsc.org
Polymer Modification Applications
The chemical reactivity of this compound makes it a candidate for use in polymer science, specifically in post-polymerization modification (PPM). PPM is a powerful strategy for synthesizing functional polymers by first creating a polymer backbone with reactive handles, which are then used to attach desired functional groups. nih.gov
The chloroacetamide group on this compound can serve as an electrophilic site for nucleophilic substitution. A polymer synthesized with nucleophilic side chains (e.g., containing amine or thiol groups) can be reacted with this compound. This "grafting to" approach covalently attaches the N-benzylacetamide moiety to the polymer backbone. frontiersin.org
This modification can be used to alter the polymer's properties in several ways:
Hydrophobicity: The introduction of the benzyl group increases the polymer's hydrophobicity.
Thermal Properties: Altering the side chains can change the glass transition temperature and thermal stability of the material.
Biocompatibility: Introducing specific functional groups can modify how the polymer interacts with biological systems.
This strategy allows for the creation of a diverse library of functionalized polymers from a single, common polymer precursor, offering an efficient route to new materials with tailored properties. nih.gov
Catalytic Processes in Synthesis
Modern organic synthesis increasingly relies on catalytic processes to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from such advances.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While the C(sp³)-Cl bond in this compound is less reactive in traditional cross-coupling than C(sp²)-X bonds, palladium catalysis is highly relevant for synthesizing its precursors and derivatives. For example, palladium-catalyzed reactions are instrumental in creating substituted benzylamines, which can then be readily converted into the corresponding chloroacetamide derivatives. chu-lab.org Furthermore, innovative methods such as palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides showcase advanced C-N and C-S bond-forming strategies that can be applied to complex molecular architectures. organic-chemistry.org
The synthesis of amides, including this compound, can be dramatically accelerated using microwave irradiation. This non-classical heating method efficiently transfers energy directly to polar molecules in the reaction mixture, leading to rapid heating and often higher yields with reduced side products. nih.govmdpi.com
The standard synthesis of this compound involves the reaction of benzylamine (B48309) with chloroacetyl chloride. ijpsr.info Microwave-assisted protocols for this and similar reactions have demonstrated significant advantages over conventional heating methods. researchgate.net
Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Amides
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 2–3 hours | Moderate (~60%) | Reflux at 70°C | nih.gov |
As shown in the table, microwave synthesis can reduce reaction times from hours to minutes, making it a key technology for high-throughput synthesis and green chemistry applications. mdpi.com
Multi-Target Directed Ligands (MTDL) Approach in Drug Design
Complex multifactorial diseases, such as Alzheimer's disease, have proven difficult to treat with single-target drugs. This has led to the development of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design a single molecule capable of interacting with multiple biological targets involved in the disease cascade. nih.govnih.gov
The N-benzylacetamide scaffold is a promising starting point for MTDL design. The benzyl group can engage in hydrophobic and π-π interactions within protein binding sites, while the chloroacetamide moiety can serve as a reactive group for covalent inhibition of a specific target. Research on structurally related N-benzylamido acetamide peptoids has shown selective inhibition of butyrylcholinesterase (BChE), a key target in Alzheimer's disease. abq.org.br
An MTDL based on this scaffold could be designed where:
The benzyl group binds to the active site of an enzyme like butyrylcholinesterase.
The chloroacetamide group acts as a covalent warhead to irreversibly inhibit a different enzyme involved in the disease pathway.
This approach leverages the inherent chemical properties of the this compound structure to create sophisticated therapeutic candidates for complex diseases.
Q & A
Q. What are the common synthetic routes for preparing N-Benzyl-2-chloroacetamide, and how can its purity be verified?
this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the compound. Purity verification involves techniques such as 1H/13C NMR (to confirm substitution patterns and functional groups), IR spectroscopy (to identify carbonyl and amide stretches at ~1640 cm⁻¹), and elemental analysis (to validate C, H, N, Cl content) .
Q. How can this compound be functionalized to synthesize heterocyclic compounds?
The compound serves as a versatile precursor for heterocycle synthesis. For instance:
- Condensation with ethyl cyanoacetate under reflux in butanol with triethylamine yields pyridinone derivatives (e.g., 5-methyl-6-phenyl-3,4-dihydropyridin-2-ol) via cyclocondensation .
- Reaction with benzaldehyde and sodium thionyl chloride in ethanol produces imidazole-2-thione derivatives (e.g., 4-(benzylamino)-1,5-dihydro-2H-imidazole-2-thione) through nucleophilic displacement and cyclization .
Q. What analytical techniques are critical for characterizing derivatives of this compound?
Key methods include:
- Multinuclear NMR (e.g., δ ~4.5 ppm for CH₂Cl in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR).
- X-ray crystallography to resolve molecular geometry, as demonstrated for phenoxyacetamide derivatives .
- Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane) to isolate intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed cross-coupling reactions involving this compound?
Pd-catalyzed alkynylation with potassium alkynyltrifluoroborates requires:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient C–Cl bond activation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and catalyst stability .
Q. What mechanistic insights explain contradictory product distributions in nucleophilic substitution reactions of this compound?
Competing pathways arise due to:
- Solvent effects : Protic solvents (e.g., ethanol) favor SN1 mechanisms via carbocation intermediates, while aprotic solvents (e.g., CH₃CN) promote SN2 pathways.
- Leaving group reactivity : Substitution with stronger nucleophiles (e.g., NaI in acetone) displaces chloride efficiently, as seen in the synthesis of N-Benzyl-2-iodoacetamide .
- Steric hindrance : Bulky substituents on the benzyl group may reduce reaction rates, necessitating longer reflux times .
Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic applications?
- DFT calculations can model transition states for substitution reactions, predicting regioselectivity in heterocycle formation.
- Molecular docking studies may guide the design of bioactive derivatives (e.g., neuroprotective agents) by simulating interactions with target proteins .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Variable temperature NMR to detect dynamic processes (e.g., rotameric equilibria in amide bonds).
- Isotopic labeling (e.g., ¹⁵N or ²H) to assign ambiguous signals in crowded spectra .
- Control experiments (e.g., synthesizing analogous compounds with deuterated benzyl groups) to validate assignments .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing phenoxyacetamide derivatives from this compound?
- Stoichiometric ratios : Use 1.1 equivalents of K₂CO₃ relative to phenol to drive the SN2 reaction to completion.
- Reaction monitoring : Track progress via TLC (ethyl acetate/hexane, 1:1) and isolate products by recrystallization (e.g., ethyl acetate/hexane mixtures) .
Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during large-scale syntheses?
- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group.
- Low-temperature quenching : After reflux, cool reactions rapidly to room temperature to avoid thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
